3-Hydroxyquinoline-7-carboxylic acid
Description
Significance of Quinoline (B57606) Carboxylic Acid Scaffolds in Academic Inquiry
Quinoline, a bicyclic aromatic heterocycle, and its derivatives are fundamental building blocks in medicinal chemistry and materials science. nih.govresearchgate.net The incorporation of a carboxylic acid group onto this scaffold creates a class of compounds known as quinoline carboxylic acids, which have garnered substantial academic and industrial interest.
These scaffolds are prevalent in a wide array of bioactive compounds, demonstrating properties that include anticancer, antibacterial, antiviral, antimalarial, and anti-inflammatory activities. nih.govnih.gov The quinoline core provides a rigid and planar structure that can effectively interact with biological targets, while the carboxylic acid group offers a key site for molecular interactions. For instance, in the development of dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors for cancer therapy, the carboxylate moiety of quinoline-based compounds has been shown to be crucial for binding, forming salt bridges and hydrogen bonds with key amino acid residues in the enzyme's active site. nih.gov This ability to act as a potent interaction point makes the quinoline carboxylic acid scaffold a recurring motif in rational drug design. nih.gov
Several established methods for the synthesis of quinoline carboxylic acids, such as the Doebner, Pfitzinger, and Gould-Jacobs reactions, underscore their long-standing importance in organic chemistry. acs.orgwikipedia.orgiipseries.org
Overview of Hydroxyl and Carboxyl Functionalities within the Quinoline Nucleus
Hydroxyl Group (-OH): The presence of a hydroxyl group can significantly impact a molecule's biological activity. It can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. Furthermore, hydroxylated quinolines, such as 8-hydroxyquinoline (B1678124), are powerful chelating agents, capable of binding to metal ions. researchgate.netsemanticscholar.org This property is relevant in modulating the activity of metalloenzymes and can influence processes like oxidative stress. researchgate.net The position of the hydroxyl group is crucial; for example, 3-hydroxyquinolines exist predominantly in their hydroxy tautomeric form and can serve as synthons for a variety of electrophilic aromatic substitution reactions. researchgate.net
Carboxyl Group (-COOH): The carboxylic acid functionality imparts acidic properties and serves as a strong hydrogen bonding motif. In biological systems, it is often ionized to a carboxylate anion (-COO⁻), which can engage in vital electrostatic interactions (salt bridges) with positively charged residues like arginine or lysine (B10760008) on proteins. nih.gov This interaction is a cornerstone of the binding affinity for many enzyme inhibitors and receptor antagonists. nih.gov Additionally, the carboxyl group can enhance the water solubility of the parent molecule, a desirable property for potential therapeutic agents.
The interplay between these two functional groups can lead to unique chemical behaviors, including the potential for intramolecular hydrogen bonding, which can influence the molecule's conformation and electronic properties. researchgate.net
Research Landscape of Substituted Hydroxyquinoline Carboxylic Acids
The broader family of substituted hydroxyquinoline carboxylic acids is the subject of extensive research, with scientists exploring how different substitution patterns affect their chemical and biological profiles. Studies have shown that derivatives of this class exhibit a wide spectrum of activities.
For example, various 2-phenylquinoline-4-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of histone deacetylases (HDACs), which are important targets in cancer therapy. frontiersin.org In other studies, new series of 2-aryl-3-hydroxyquinoline-4-carboxylic acids and their derivatives were designed and synthesized to be evaluated for their antioxidant activity. researchgate.net The research often involves systematic modifications of the substitution pattern on the quinoline ring to establish structure-activity relationships (SAR). nih.gov This involves synthesizing libraries of related compounds and testing them in various biological assays to identify the most potent and selective agents.
The research landscape is characterized by the convergence of synthetic organic chemistry, medicinal chemistry, and computational modeling to design, prepare, and understand the mechanisms of action of these versatile molecules.
Rationale for Investigating 3-Hydroxyquinoline-7-carboxylic acid
While direct research on this compound is not as extensively documented as some of its isomers, a strong rationale for its investigation can be constructed from the known properties of its constituent parts. The specific arrangement of functional groups in this molecule presents a unique combination of features that are of high interest to chemists.
The rationale includes:
Exploring Uncharted Chemical Space: The precise 3-hydroxy and 7-carboxy substitution pattern represents a less-explored area of the vast quinoline family. Investigating such novel structures is essential for expanding the toolkit of molecular scaffolds available for various applications.
Unique Electronic and Steric Profile: Functionalization at the C3 and C7 positions provides a distinct electronic and steric profile compared to more commonly studied isomers (e.g., those substituted at the C2, C4, or C8 positions). nih.govnih.gov The C7-carboxylic acid group is located on the benzene (B151609) ring portion of the scaffold, while the C3-hydroxyl group is on the pyridine (B92270) ring, potentially leading to unique long-range electronic effects and specific spatial arrangements for molecular interactions.
Potential for Novel Biological Activity: Given that the quinoline carboxylic acid scaffold is a known pharmacophore and that hydroxyl groups contribute significantly to biological interactions, the 3,7-disubstitution pattern could orient these key functional groups in a spatial arrangement that is complementary to novel biological targets. For instance, the hydroxyl group at the 3-position can act as a chelating and hydrogen-bonding site, while the carboxylic acid at the 7-position can serve as a critical anchor point for receptor or enzyme binding. researchgate.netnih.gov
The investigation into this compound is thus driven by the pursuit of novel chemical structures with potentially valuable and unique properties, building upon the well-established significance of the quinoline scaffold in scientific research.
Data Tables
Table 1: Physicochemical Properties of Related Quinoline Carboxylic Acids
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
|---|---|---|---|
| 4-Hydroxyquinoline-3-carboxylic acid | C₁₀H₇NO₃ | 189.17 | Isomer of the title compound |
| 8-Hydroxyquinoline | C₉H₇NO | 145.16 | Parent hydroxyquinoline, known chelator |
| Quinoline | C₉H₇N | 129.16 | Core heterocyclic scaffold |
Table 2: Examples of Research on Substituted Quinolines
| Compound Class | Area of Research | Key Findings | Reference |
|---|---|---|---|
| 4-Quinoline Carboxylic Acids | Anticancer (DHODH Inhibition) | Carboxylate group is essential for forming a salt bridge with Arginine-136 in the enzyme active site. | nih.gov |
| 2-Phenylquinoline-4-Carboxylic Acids | Anticancer (HDAC Inhibition) | Introduction of this scaffold led to the discovery of potent and selective HDAC3 inhibitors. | frontiersin.org |
| 3-Hydroxyquinoline (B51751) Derivatives | Antioxidant | Evaluated for antioxidant activity using the ABTS assay; serve as versatile chemical synthons. | researchgate.net |
Properties
IUPAC Name |
3-hydroxyquinoline-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-3-6-1-2-7(10(13)14)4-9(6)11-5-8/h1-5,12H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZKEPMGJUSGOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Hydroxyquinoline 7 Carboxylic Acid and Its Precursors
Strategies for the Construction of the 3-Hydroxyquinoline (B51751) Core
The formation of the 3-hydroxyquinoline skeleton is a critical step that can be achieved through various synthetic routes. These strategies often involve the cyclization of acyclic precursors or the modification of a pre-formed quinoline (B57606) ring.
Electrophilic Aromatic Substitution (SEAr) Approaches in 3-Hydroxyquinoline Synthesis
While electrophilic aromatic substitution (SEAr) on a pre-existing quinoline molecule typically occurs on the electron-rich benzene (B151609) ring at positions 5 and 8, the cyclization step in several named reactions for quinoline synthesis can be classified as an intramolecular SEAr. quimicaorganica.orggcwgandhinagar.comimperial.ac.uk These methods build the heterocyclic ring system by forming a new bond with the aniline-derived ring.
One prominent example is the Conrad-Limpach-Knorr synthesis . In this approach, anilines react with β-ketoesters. The reaction conditions determine the final product. For instance, the condensation of an aniline (B41778) with a β-ketoester can yield a β-aminoenone. Subsequent cyclization of this intermediate under acidic conditions proceeds via an electrophilic attack of the protonated enone onto the aromatic ring, followed by dehydration to form the quinoline ring. iust.ac.ir By selecting appropriately substituted anilines and β-ketoesters, this method can be adapted to produce 3-hydroxyquinoline derivatives.
Another relevant strategy is the electrophilic cyclization of N-(2-alkynyl)anilines . This modern approach utilizes electrophiles like iodine monochloride (ICl), iodine (I₂), or bromine (Br₂) to promote a 6-endo-dig cyclization. This reaction readily synthesizes a variety of substituted quinolines, including those with functionality at the 3-position, under mild conditions. nih.gov The process involves the electrophile activating the alkyne, making it susceptible to nucleophilic attack by the aniline nitrogen, leading to the formation of the quinoline core. nih.gov
A new series of 3-hydroxyquinoline derivatives has also been synthesized through the decarboxylation of the corresponding quinoline-4-carboxylic acids. These resulting 3-hydroxyquinolines can then undergo various SEAr reactions, such as bromination and formylation, primarily at the C4 position. researchgate.net
Table 1: Key SEAr-based Quinoline Core Syntheses
| Synthesis Method | Key Reactants | Mechanism Feature |
|---|---|---|
| Conrad-Limpach-Knorr | Anilines, β-ketoesters | Acid-catalyzed intramolecular cyclization of a β-aminoenone intermediate. iust.ac.ir |
| Electrophilic Cyclization | N-(2-alkynyl)anilines, Halogen electrophiles (e.g., ICl, Br₂) | 6-endo-dig cyclization promoted by the electrophile. nih.gov |
Functional Group Interconversion Pathways for Hydroxyquinoline Derivatives
Functional group interconversion (FGI) provides an alternative route to the 3-hydroxyquinoline core by modifying a functional group at the C-3 position of an existing quinoline ring. ub.eduvanderbilt.eduyoutube.comcompoundchem.com This approach is particularly useful when the required substituted quinoline precursor is readily available.
Analogous to syntheses for other hydroxyquinolines, several pathways can be envisioned:
Diazotization of Aminoquinolines : A common method for introducing a hydroxyl group onto an aromatic ring is through the diazotization of a primary amine, followed by hydrolysis. A 3-aminoquinoline (B160951) precursor could be treated with a diazotizing agent (e.g., sodium nitrite (B80452) in acidic solution) to form a diazonium salt. Subsequent heating of this salt in an aqueous solution would yield the desired 3-hydroxyquinoline. This method is widely used for preparing other hydroxyquinolines, such as 8-hydroxyquinoline (B1678124) from 8-aminoquinoline (B160924). scispace.com
Hydrolysis of Ether Derivatives : If a 3-methoxyquinoline (B1296862) or other 3-alkoxyquinoline derivative is available, the hydroxyl group can be unmasked via ether cleavage. This is typically achieved by treatment with strong acids like hydrobromic acid (HBr) or a Lewis acid such as boron tribromide (BBr₃).
Nucleophilic Aromatic Substitution : A quinoline ring bearing a good leaving group, such as a halogen (e.g., 3-bromoquinoline), at the C-3 position can potentially undergo nucleophilic aromatic substitution with a hydroxide (B78521) source to introduce the hydroxyl group. However, such reactions on the pyridine (B92270) ring of quinoline often require harsh conditions or activation by strongly electron-withdrawing groups.
Approaches for Regioselective Introduction of the Carboxylic Acid Group at C-7
Introducing a carboxylic acid group specifically at the C-7 position of the quinoline nucleus requires precise regiochemical control. This is a significant challenge, as electrophilic substitutions on the quinoline ring preferentially occur at C-5 and C-8. quimicaorganica.org Therefore, modern synthetic methods, often involving directed metalation or C-H activation, are employed.
One powerful strategy is the use of directed ortho-metalation (DoM) . A directing group on the quinoline ring can guide a strong base (like an organolithium reagent) to deprotonate a specific adjacent position. While this is more common for positions C-2 and C-8, a suitable directing group at C-8 could potentially facilitate metalation at C-7. The resulting organometallic intermediate can then be quenched with carbon dioxide (CO₂) to install the carboxylic acid group.
Recent advances in transition-metal-catalyzed C-H activation offer a more direct route. nih.gov Catalytic systems, often based on rhodium (Rh) or palladium (Pd), can selectively functionalize a specific C-H bond. For instance, Rh(III)-catalyzed C-7 alkylation of 8-aminoquinolines has been reported, where the amino group acts as the directing group. acs.org Adapting such a system for carboxylation could provide a direct synthesis of the target structure from a 3-hydroxy-8-aminoquinoline precursor.
A multi-step classical synthesis provides an alternative, albeit longer, pathway. For example, a synthetic route to 7-hydroxyquinoline-4-carboxylic acid starts from 6-bromoisatin (B21408). google.com A similar logic could be applied by starting with an appropriately substituted aniline precursor that already contains the precursor to the C-7 carboxyl group before the quinoline ring is constructed via a reaction like the Skraup or Friedländer synthesis. For example, the Skraup synthesis using 3-aminophenol (B1664112) is a known route to 7-hydroxyquinoline (B1418103). chemicalbook.com Starting with 3-aminobenzoic acid could potentially lead to the formation of quinoline-7-carboxylic acid.
Derivatization Strategies for 3-Hydroxyquinoline-7-carboxylic acid
The presence of two distinct functional groups, a phenolic hydroxyl and an aromatic carboxylic acid, allows for a wide range of derivatization strategies to modulate the molecule's properties.
Chemical Modification of the Hydroxyl Group
The hydroxyl group at the C-3 position behaves as a phenol (B47542) and can undergo typical reactions of this functional group.
Etherification (O-alkylation) : The hydroxyl group can be converted to an ether by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). This reaction is often used to protect the hydroxyl group during subsequent synthetic steps. nih.gov
Esterification (O-acylation) : Acylation of the hydroxyl group to form an ester can be achieved using an acyl chloride or anhydride (B1165640) in the presence of a base like pyridine or triethylamine. For example, reaction with acetic anhydride would yield 3-acetoxyquinoline-7-carboxylic acid. This is another common protecting group strategy. nih.gov
Chemical Modification of the Carboxylic Acid Moiety
The carboxylic acid group at C-7 can be transformed into a variety of other functional groups, most commonly esters and amides.
Esterification : The carboxylic acid can be converted into an ester by reacting it with an alcohol under acidic conditions (Fischer esterification) or by first converting the acid to a more reactive species. For example, treatment with thionyl chloride (SOCl₂) would form an acyl chloride, which readily reacts with an alcohol to give the corresponding ester. mdpi.com
Amide Formation : Amide derivatives are commonly prepared by coupling the carboxylic acid with a primary or secondary amine. This reaction is typically facilitated by a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) or dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid. nih.govthermofisher.com This is a versatile method used to link the quinoline scaffold to other molecules, including peptides or other pharmacophores. nih.gov
Reduction : The carboxylic acid can be reduced to a primary alcohol (7-hydroxymethyl-3-hydroxyquinoline). This transformation requires strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). smolecule.com
Table 2: Summary of Derivatization Reactions
| Functional Group | Reaction Type | Reagents | Product Functional Group |
|---|---|---|---|
| 3-Hydroxyl | Etherification | Alkyl halide, Base (e.g., K₂CO₃) | Ether (-OR) |
| 3-Hydroxyl | Esterification | Acyl chloride or Anhydride, Base (e.g., Pyridine) | Ester (-OCOR) |
| 7-Carboxylic Acid | Esterification | Alcohol, Acid catalyst or SOCl₂ | Ester (-COOR) |
| 7-Carboxylic Acid | Amide Formation | Amine, Coupling agent (e.g., EDAC) | Amide (-CONR₂) |
Nucleophilic and Electrophilic Substitutions on the Quinoline Ring System
The synthesis of substituted quinolines, including this compound, is governed by the inherent electronic properties of the bicyclic quinoline ring. The system consists of an electron-rich benzene ring fused to an electron-deficient pyridine ring. This electronic dichotomy dictates the regioselectivity of substitution reactions.
Electrophilic Substitution: The quinoline nucleus is generally deactivated towards electrophilic attack compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. Electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, preferentially occur on the carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. The positions most susceptible to attack are C-5 and C-8, as they are most removed from the deactivating influence of the nitrogen atom. pharmaguideline.com
Introducing the carboxylic acid group at the C-7 position of a 3-hydroxyquinoline precursor via direct electrophilic substitution (e.g., Friedel-Crafts acylation followed by oxidation) would be challenging. However, the presence of the activating hydroxyl group at C-3 would influence the regioselectivity. The -OH group is an ortho-, para-director. In the case of 3-hydroxyquinoline, this would activate the C-2 and C-4 positions in the pyridine ring and the C-5 and C-7 positions in the benzene ring for electrophilic attack. This makes the introduction of a group at the C-7 position via electrophilic substitution a plausible, though potentially competitive, pathway.
Nucleophilic Substitution: The pyridine ring is susceptible to nucleophilic attack due to its electron-deficient character, which is enhanced upon N-protonation or N-alkylation. Nucleophilic substitutions typically occur at the C-2 and C-4 positions. iipseries.org Direct introduction of a hydroxyl group at the C-3 position via nucleophilic substitution on an unsubstituted quinoline ring is not a standard transformation. More commonly, a leaving group (like a halogen) would need to be present at the 3-position to be displaced by a nucleophile like a hydroxide ion. Another route could involve the transformation of an amino group at the C-3 position into a hydroxyl group via a diazonium salt intermediate.
While building the substituted quinoline ring from acyclic precursors using methods like the Gould-Jacobs reaction is often more efficient, understanding the principles of electrophilic and nucleophilic substitution is crucial for the functionalization of pre-existing quinoline scaffolds. acs.org
Synthetic Characterization Methodologies
The synthesis of this compound requires robust analytical methods to monitor the reaction progress, identify intermediates, and confirm the structure and purity of the final product. These methodologies are broadly categorized into spectroscopic analysis and chromatographic techniques.
Spectroscopic Analysis in Reaction Monitoring
Spectroscopic techniques provide real-time or near-real-time information on the chemical transformations occurring during a synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for tracking the disappearance of starting material signals and the appearance of product signals. For the synthesis of this compound, ¹H NMR would show characteristic shifts for the aromatic protons on the quinoline ring, with their positions and multiplicities changing based on the substitution pattern. The introduction of the hydroxyl and carboxylic acid groups would also give rise to distinct, exchangeable proton signals. ¹³C NMR would confirm the presence of the carboxylic acid carbonyl carbon and the carbon atom attached to the hydroxyl group.
| Proton | Typical Chemical Shift (ppm) of Precursor (e.g., Quinoline) | Hypothetical Chemical Shift (ppm) of Product (this compound) |
| H2 | 8.9 | ~8.7 |
| H4 | 8.1 | ~7.9 |
| H5 | 7.7 | ~7.9 |
| H6 | 7.5 | ~7.6 |
| H8 | 7.8 | ~8.4 |
| -OH | N/A | 9.0 - 10.0 (broad) |
| -COOH | N/A | 12.0 - 13.0 (broad) |
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify functional groups. During the synthesis, the appearance of a broad absorption band around 3200-3600 cm⁻¹ would indicate the presence of the O-H group (from both the phenol and carboxylic acid). A strong, sharp peak around 1700-1750 cm⁻¹ would confirm the formation of the C=O group of the carboxylic acid. researchgate.net
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| Phenolic O-H | Stretch | 3200 - 3600 (broad) |
| Carboxylic Acid O-H | Stretch | 2500 - 3300 (very broad) |
| Carboxylic Acid C=O | Stretch | 1700 - 1750 |
| Aromatic C=C | Stretch | 1450 - 1600 |
| C-O | Stretch | 1200 - 1300 |
Mass Spectrometry (MS): MS is used to determine the molecular weight of the product and any intermediates. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, confirming that the desired elemental composition has been achieved. nih.gov
Chromatographic Purification Techniques
Following synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, by-products, and catalysts. Chromatographic techniques are essential for isolating and purifying this compound.
Column Chromatography: This is a standard technique for preparative scale purification. For a polar compound like this compound, normal-phase chromatography on a silica (B1680970) gel stationary phase can be used. The mobile phase would typically consist of a mixture of a nonpolar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). The polarity of the eluent is gradually increased to first elute nonpolar impurities and then the more polar product.
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, reversed-phase HPLC (RP-HPLC) is the method of choice. google.com In this technique, a nonpolar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, such as a mixture of water and acetonitrile (B52724) or methanol. An acid, like trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape and resolution by ensuring the carboxylic acid and the basic nitrogen are in a single protonation state. teledyneisco.com
| Technique | Stationary Phase | Typical Mobile Phase | Principle of Separation |
| Normal-Phase Column Chromatography | Silica Gel (polar) | Hexane/Ethyl Acetate gradient | Separation based on polarity; polar compounds are retained longer. |
| Reversed-Phase HPLC (RP-HPLC) | C18-bonded Silica (nonpolar) | Water/Acetonitrile gradient with 0.1% TFA | Separation based on hydrophobicity; nonpolar compounds are retained longer. |
Advanced Spectroscopic and Structural Characterization of 3 Hydroxyquinoline 7 Carboxylic Acid
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. Each functional group and structural feature exhibits characteristic vibrational frequencies, creating a unique "molecular fingerprint."
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes transitions between vibrational energy states. For 3-Hydroxyquinoline-7-carboxylic acid, the spectrum is expected to be characterized by distinct bands corresponding to its hydroxyl, carboxylic acid, and quinoline (B57606) ring moieties.
Key characteristic vibrational bands anticipated for this molecule include a broad O-H stretching band from the carboxylic acid, typically in the 3300-2500 cm⁻¹ region, which often overlaps with C-H stretching vibrations. The hydroxyl group's O-H stretch would also appear in the high-frequency region. A strong absorption peak corresponding to the C=O (carbonyl) stretch of the carboxylic acid is expected around 1700 cm⁻¹. libretexts.org The aromatic C=C and C=N stretching vibrations from the quinoline ring system would produce a series of bands in the 1600-1400 cm⁻¹ region. researchgate.net
Table 1: Expected FT-IR Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3400 | Medium-Broad | O-H stretch (hydroxyl group) |
| ~3300-2500 | Strong, Very Broad | O-H stretch (carboxylic acid dimer) |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1620-1580 | Medium-Strong | Aromatic C=C and C=N ring stretch |
| ~1450-1300 | Medium | O-H in-plane bend, C-O stretch |
| ~1250 | Medium-Strong | C-O stretch (carboxylic acid) |
| ~920 | Medium, Broad | O-H out-of-plane bend (dimer) |
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for characterizing the aromatic quinoline backbone. While FT-IR is excellent for polar groups like C=O and O-H, Raman spectroscopy provides clear signals for the C=C bonds within the fused ring system.
Quantum chemical calculations on similar quinoline derivatives, such as 4-hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid, have been used to predict Raman activities and assign vibrational modes. nih.gov For this compound, strong Raman bands would be expected for the symmetric breathing modes of the quinoline ring. Due to fluorescence, experimental Raman spectra of some quinoline derivatives can be challenging to obtain. iosrjournals.org
Table 2: Expected Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~1620-1580 | Strong | Aromatic C=C and C=N ring stretch |
| ~1400 | Strong | Ring breathing mode |
| ~1000 | Strong | Symmetric ring breathing mode |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton (¹H) NMR spectroscopy provides information on the number and type of hydrogen atoms in a molecule. For this compound, the spectrum would show distinct signals for the protons on the quinoline ring, as well as the labile protons of the hydroxyl and carboxylic acid groups.
The aromatic protons on the quinoline core are expected to resonate in the downfield region, typically between 7.0 and 9.5 ppm. mdpi.com The exact chemical shifts and coupling patterns (singlets, doublets, etc.) would allow for the specific assignment of each proton (H-2, H-4, H-5, H-6, H-8). The proton on the carbon adjacent to the nitrogen (H-2) is often the most deshielded. The carboxylic acid proton is highly deshielded and typically appears as a broad singlet far downfield, often above 10 ppm. chemicalbook.com The hydroxyl proton also appears as a broad singlet, with a chemical shift that can vary depending on solvent and concentration.
Based on data from analogous compounds like 3-Quinolinecarboxylic acid, a representative ¹H NMR spectrum can be predicted. chemicalbook.com
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Position | Expected Chemical Shift (δ, ppm) | Multiplicity |
| H-2 | ~9.2 | Singlet (or narrow doublet) |
| H-4 | ~8.8 | Singlet (or narrow doublet) |
| H-5 | ~8.1 | Doublet |
| H-6 | ~7.8 | Doublet of doublets |
| H-8 | ~8.0 | Doublet |
| -OH (hydroxyl) | Variable (e.g., 5-9) | Broad Singlet |
| -COOH | >10 | Broad Singlet |
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon skeleton of a molecule. A signal is observed for each unique carbon atom, with its chemical shift indicating its electronic environment. The spectrum of this compound would feature ten distinct signals.
The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing between 160-180 ppm. libretexts.org The aromatic carbons of the quinoline ring resonate between approximately 110 and 150 ppm. The carbon bearing the hydroxyl group (C-3) would be shifted downfield due to the electronegative oxygen atom. Spectral data for related compounds like 8-Hydroxyquinoline-7-carboxylic acid can provide reference points for these assignments. chemicalbook.com
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Position | Expected Chemical Shift (δ, ppm) |
| C=O (carboxyl) | ~168 |
| C-2 | ~148 |
| C-3 | ~155 |
| C-4 | ~125 |
| C-4a | ~140 |
| C-5 | ~130 |
| C-6 | ~128 |
| C-7 | ~135 |
| C-8 | ~120 |
| C-8a | ~145 |
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed. These experiments reveal correlations between different nuclei, confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the connectivity of the protons on the benzene (B151609) portion of the quinoline ring (H-5 through H-8).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of carbon signals based on the already-assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary (non-protonated) carbons and piecing together the entire molecular framework, such as connecting the carboxylic acid group to the C-7 position of the quinoline ring.
The use of these 2D NMR experiments is standard practice for the full structural characterization of novel quinoline derivatives. mdpi.comresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and that of its fragments. For this compound, with the molecular formula C₁₀H₇NO₃, the nominal molecular weight is 189 g/mol . sigmaaldrich.comnih.gov In typical mass spectrometric analysis, especially using soft ionization techniques like electrospray ionization (ESI), the molecule would be observed as a protonated species [M+H]⁺ or a deprotonated species [M-H]⁻.
The fragmentation pattern provides valuable structural information. For aromatic carboxylic acids, common fragmentation pathways include the loss of small, stable neutral molecules. libretexts.orgyoutube.com The fragmentation of this compound is expected to proceed via initial losses from its functional groups. Key fragmentation events would likely include:
Decarboxylation: The loss of the carboxylic acid group as carbon dioxide (CO₂, 44 Da), a very common fragmentation for this functional group. youtube.com
Loss of Formic Acid: A rearrangement followed by the elimination of HCOOH (46 Da).
Loss of Water: Elimination of H₂O (18 Da) from the molecular ion.
Cleavage of the Carboxyl Group: Loss of the •COOH radical (45 Da). libretexts.orgyoutube.com
Further fragmentation would involve the characteristic ring cleavages of the quinoline scaffold, although these typically require higher energy. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. The theoretical monoisotopic mass of this compound (C₁₀H₇NO₃) is calculated to be 189.04259 Da. nih.govuni.lu
An experimental HRMS measurement yielding a mass value extremely close to this theoretical figure would confirm the elemental composition of the analyte, distinguishing it from other potential isomers or compounds with the same nominal mass. This high degree of certainty is fundamental in structural elucidation and sample verification.
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion/Fragment Formula | Description | Predicted m/z (Positive Mode) |
| [C₁₀H₈NO₃]⁺ | Protonated Molecular Ion [M+H]⁺ | 190.0504 |
| [C₁₀H₆NO₂]⁺ | Loss of Water [M+H-H₂O]⁺ | 172.0398 |
| [C₉H₈NO]⁺ | Loss of Carbon Dioxide [M+H-CO₂]⁺ | 146.0606 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing insight into its electronic structure. The spectrum of this compound is dominated by the quinoline ring system, which is a large aromatic chromophore. The absorption of UV radiation excites electrons from lower energy molecular orbitals to higher energy ones.
The expected electronic transitions for this molecule are:
π→π* Transitions: These occur within the conjugated π-system of the fused aromatic rings and are typically responsible for strong absorption bands.
n→π* Transitions: These involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the nitrogen and oxygen atoms, to an anti-bonding π* orbital. These transitions are generally weaker in intensity than π→π* transitions.
Table 2: Expected UV-Vis Absorption Data for this compound
| Expected λmax Range (nm) | Type of Electronic Transition | Associated Structural Feature |
| ~250-300 | π→π | Benzene Ring Transitions |
| ~300-380 | π→π and n→π* | Pyridine (B92270) Ring and Overall Conjugated System |
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture
Single-crystal X-ray diffraction is the definitive analytical method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and intermolecular interactions.
As of this writing, a published crystal structure for this compound is not available in common crystallographic databases. However, an analysis would be expected to reveal several key structural features based on the structures of related compounds like 8-hydroxyquinoline (B1678124). researchgate.net
Key anticipated findings from a diffraction study would include:
Planarity: The fused quinoline ring system is expected to be largely planar.
Intramolecular Hydrogen Bonding: A potential intramolecular hydrogen bond could form between the 3-hydroxy group's hydrogen and the quinoline ring's nitrogen atom.
Intermolecular Hydrogen Bonding: The carboxylic acid groups are highly likely to form strong hydrogen-bonded dimers with neighboring molecules. The hydroxyl group would also participate in intermolecular hydrogen bonding, creating a complex three-dimensional network.
π–π Stacking: The planar aromatic rings would likely engage in π–π stacking interactions, further stabilizing the crystal lattice. researchgate.net
A successful crystallographic analysis would provide definitive data on the solid-state conformation and the supramolecular assembly of the compound.
Table 3: Crystallographic Parameters to be Determined for this compound
| Parameter | Description | Expected Value/Information |
| Crystal System | The symmetry system of the unit cell (e.g., Monoclinic, Orthorhombic). | To be determined |
| Space Group | The specific symmetry group of the crystal. | To be determined |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. | To be determined |
| Bond Lengths & Angles | Precise intramolecular distances and angles. | To be determined |
| Hydrogen Bonding | Identification of intra- and intermolecular hydrogen bonds. | To be determined |
| π–π Stacking Distance | The distance between stacked aromatic rings. | To be determined |
Theoretical and Computational Chemistry Studies on 3 Hydroxyquinoline 7 Carboxylic Acid
Quantum Chemical Investigations of Electronic Structure
Quantum chemical calculations are instrumental in exploring the electronic landscape of a molecule. Methods like Density Functional Theory (DFT) allow for a detailed analysis of electron distribution, molecular orbitals, and electrostatic potential, which collectively define the molecule's chemical nature.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. scirp.org A primary application of DFT is geometry optimization, a process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. researcher.lifenih.gov This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. scirp.org
For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31+G(d,p), are employed to predict geometric parameters such as bond lengths and angles. scirp.orgmdpi.com The process begins with an initial molecular structure, which is then computationally refined to find the equilibrium geometry. scirp.org The optimized structure is confirmed as a true minimum by performing vibrational frequency calculations, which should yield no imaginary frequencies. mdpi.com These theoretical calculations provide structural data that are often in good agreement with experimental results from techniques like X-ray crystallography. mdpi.com
Table 1: Representative Theoretical Bond Lengths in Quinolone Derivatives
| Bond Type | Typical Calculated Bond Length (Å) |
|---|---|
| C-C (aromatic) | 1.355 - 1.402 |
| C-H | ~1.070 |
| C-N | ~1.370 |
| C=O | ~1.220 |
| O-H | ~0.980 |
Note: These are typical values for related structures calculated at the B3LYP/6-311++G(d,p) level and may vary for the specific title compound. ijastems.org
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. sapub.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. scirp.org
A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This energy gap is indicative of the molecule's chemical stability; a larger gap implies higher stability. ijastems.org The energies of these orbitals are also used to calculate various quantum chemical properties that describe a molecule's reactivity. ijastems.orgresearchgate.net
Table 2: Quantum Chemical Properties Derived from HOMO-LUMO Energies
| Property | Formula | Description |
|---|---|---|
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance to a change in electron distribution. scirp.org |
| Chemical Softness (S) | 1 / η | The reciprocal of hardness. |
| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Potential (μ) | -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. |
| Electrophilicity Index (ω) | μ² / (2η) | Measures the propensity of a species to accept electrons. |
Source: Based on definitions from computational chemistry studies. ijastems.org
For quinoline itself, DFT calculations have shown a HOMO-LUMO energy gap of approximately 4.83 eV, indicating that a significant amount of energy is needed for electronic excitation. scirp.org Analysis of molecules like 3-Hydroxyquinoline-7-carboxylic acid involves mapping the distribution of these orbitals to identify the likely sites for nucleophilic and electrophilic attack.
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule in three-dimensional space. deeporigin.com It is calculated by placing a hypothetical positive point charge at various locations on the electron density surface of the molecule and calculating the potential energy. chemrxiv.org The resulting map is color-coded to represent different regions of electrostatic potential. deeporigin.com
Typically, regions of negative electrostatic potential, shown in red, are rich in electrons and are susceptible to electrophilic attack. deeporigin.comchemrxiv.org These areas are often associated with electronegative atoms like oxygen or nitrogen. Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and are prone to nucleophilic attack; these are usually found around hydrogen atoms. deeporigin.comchemrxiv.org Green and yellow areas represent regions of intermediate or near-zero potential. deeporigin.com MEP maps are invaluable for predicting and understanding intermolecular interactions, including hydrogen bonding and the binding of a molecule to a biological target. deeporigin.comchemrxiv.org For quinoline derivatives, MEP analysis helps identify the most electron-rich and electron-poor sites, providing clues about their reactive behavior. researchgate.net
Understanding the distribution of partial atomic charges within a molecule is essential for explaining its polarity, reactivity, and intermolecular interactions. mdpi.com Several computational methods exist for calculating these charges, with Mulliken population analysis being one of the common approaches. researchgate.net This method partitions the total electron population among the different atoms in the molecule based on the basis functions used in the quantum chemical calculation. researchgate.net
The calculated Mulliken charges can provide valuable insights into the electronic structure. For instance, large negative charges are expected on highly electronegative atoms like oxygen and nitrogen, while hydrogen atoms bonded to them will carry partial positive charges. This charge separation confirms the presence of polar bonds and can help identify atoms involved in hydrogen bonding. researchgate.net While Mulliken charges are known to be dependent on the basis set used, they provide a useful qualitative picture of electron distribution throughout the molecule. mdpi.com
Analysis of Intramolecular Interactions
An intramolecular hydrogen bond is a non-covalent interaction that occurs within a single molecule between a hydrogen atom covalently bonded to an electronegative atom (the donor) and another nearby electronegative atom (the acceptor). mdpi.com The formation of such a bond leads to a cyclic arrangement, known as a quasi-ring, which imparts significant structural stabilization. mdpi.comnih.gov
In quinolone derivatives containing both a hydroxyl or carboxylic acid group and a nearby carbonyl oxygen or nitrogen heteroatom, the formation of an intramolecular O–H···O or O–H···N hydrogen bond is a common and critical structural feature. mdpi.comnih.govresearchgate.net For instance, studies on related quinolone carboxylic acids show that the acidic hydrogen atom can be "locked" into an intramolecular hydrogen bond. researchgate.net This interaction is strong enough to influence the molecule's physicochemical properties. nih.gov The strength of this bond can be estimated computationally by comparing the total energy of the "closed" form (with the hydrogen bond) to a hypothetical "open" conformer where the bond is broken. nih.gov The presence and characteristics of these hydrogen bonds are often investigated using computational methods like the Atoms in Molecules (AIM) theory, which analyzes the topology of the electron density to locate and characterize bonding interactions. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Tautomeric Equilibrium Studies (e.g., Keto-Enol Forms)
Tautomerism, the chemical equilibrium between two readily interconvertible constitutional isomers, is a key characteristic of hydroxyquinolines. libretexts.orgmasterorganicchemistry.com For this compound, the most significant equilibrium is between the enol and keto forms. frontiersin.org The enol tautomer features a hydroxyl group (-OH) on the quinoline ring, while the keto tautomer contains a carbonyl group (C=O) and a proton shift to the ring nitrogen. libretexts.org
Computational studies, often employing Density Functional Theory (DFT), are used to predict the relative stabilities of these tautomers. nih.gov Generally, for simple carbonyl compounds, the keto form is significantly more stable and thus favored at equilibrium. libretexts.org However, factors such as substitution, conjugation, intramolecular hydrogen bonding, and aromaticity can stabilize the enol form. masterorganicchemistry.com In the case of this compound, the enol form benefits from the aromaticity of the quinoline ring system. Theoretical calculations on related 7-hydroxyquinoline (B1418103) systems in various solvents have shown that the equilibrium is solvent-dependent, with polar, protic solvents like water potentially stabilizing zwitterionic or keto forms. nih.gov The relative Gibbs free energy between tautomers can be calculated to determine their abundance under experimental conditions. mdpi.com
Table 1: Factors Influencing Keto-Enol Equilibrium
| Factor | Influence on Equilibrium | Relevance to this compound |
|---|---|---|
| Aromaticity | Stabilizes the enol form if the C=C double bond is part of an aromatic system. masterorganicchemistry.com | The quinoline ring is aromatic, strongly favoring the enol tautomer. |
| Hydrogen Bonding | Intramolecular hydrogen bonding can stabilize the enol form. masterorganicchemistry.com | An intramolecular hydrogen bond can form between the 3-hydroxyl group and the nitrogen atom of the quinoline ring. |
| Solvation | Polar solvents can stabilize the more polar tautomer, which may be the keto/zwitterionic form. nih.gov | The carboxylic acid and hydroxyl groups can interact strongly with polar solvents, influencing the tautomeric balance. |
| Conjugation | Extended conjugation can stabilize the enol form. masterorganicchemistry.com | The entire quinoline system is conjugated, providing stability to the enol form. |
Analysis of Intermolecular Interactions
The way molecules of this compound interact with each other governs its solid-state properties, such as crystal packing and solubility. These interactions are primarily non-covalent. nih.gov
Investigation of Non-Covalent Interactions (e.g., Dispersion, Electrostatics)
Non-covalent interactions (NCIs) are dominant forces in molecular recognition and self-assembly. nih.govnih.gov For quinolone carboxylic acid derivatives, these interactions include hydrogen bonds, π-stacking, and weaker van der Waals forces like dispersion and electrostatic interactions. mdpi.com Computational methods such as Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into physically meaningful components: electrostatics, exchange, induction, and dispersion. mdpi.com
Dimer and Oligomer Formation Studies
Molecules of this compound, rich in hydrogen bond donors and acceptors, are prone to forming dimers and larger aggregates. mdpi.com The carboxylic acid group is a classic motif for forming strong, hydrogen-bonded dimers. Additionally, intermolecular hydrogen bonds can form between the hydroxyl group of one molecule and the quinoline nitrogen or carboxylic oxygen of another. mdpi.com
Computational studies on related quinolone carboxylic acids have identified various homodimeric arrangements by extracting them from crystal structure data. mdpi.com The stability of these dimers is then analyzed using quantum-chemical methods like DFT and SAPT to calculate interaction energies. mdpi.com The SAPT analysis often reveals that dispersive forces are crucial for the stability of these dimers, complementing the more directional hydrogen bonds. mdpi.com
Table 2: SAPT Interaction Energy Partitioning for a Representative Quinolone Carboxylic Acid Dimer (Illustrative Data)
| Dimer Configuration | Eelst (kcal/mol) | Eexch (kcal/mol) | Eind (kcal/mol) | Edisp (kcal/mol) | ETotal (kcal/mol) |
|---|---|---|---|---|---|
| Carboxylic Acid Dimer | -20.5 | 25.0 | -7.5 | -12.0 | -15.0 |
| Stacked Dimer | -8.0 | 12.0 | -3.0 | -15.0 | -14.0 |
Note: This table contains illustrative data based on findings for related quinolone derivatives to demonstrate the relative contributions of different energy components as determined by SAPT analysis. mdpi.com
Excited State Dynamics and Photophysical Properties Modeling
Understanding the behavior of this compound upon absorption of light is critical for applications in areas like fluorescence sensing and materials science.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for studying the electronic excited states of molecules. rsc.org It is used to predict absorption spectra, oscillator strengths, and the nature of electronic transitions (e.g., π–π* or n–π*). nih.gov For quinoline derivatives, which are often fluorescent, TD-DFT can model the S₀ → S₁ transition, corresponding to the absorption of UV-visible light. nih.govrsc.org The calculations provide insights into how the electron density redistributes upon excitation, which is fundamental to understanding the subsequent photophysical and photochemical processes. rsc.org The choice of functional and basis set in TD-DFT calculations is crucial for obtaining results that correlate well with experimental data. nih.gov
Theoretical Examination of Excited-State Intramolecular Proton Transfer (ESIPT)
Molecules containing a proton donor (like the hydroxyl group) and a proton acceptor (like the quinoline nitrogen) in close proximity can undergo Excited-State Intramolecular Proton Transfer (ESIPT). nih.govrsc.org Upon photoexcitation, the acidity and basicity of these groups can change dramatically, triggering a very fast proton transfer to form an excited-state keto tautomer. acs.org This tautomer then relaxes to the ground state, often emitting light at a much longer wavelength than the initial enol form, resulting in a large Stokes shift. acs.org
Theoretical studies using DFT and TD-DFT are employed to investigate the ESIPT mechanism. rsc.orgnih.gov By constructing potential energy surfaces for both the ground state (S₀) and the first excited state (S₁), researchers can determine if the ESIPT process is energetically favorable. nih.govrsc.org Key parameters investigated include the energy barrier for proton transfer in the excited state and the relative energies of the enol and keto tautomers in both ground and excited states. nih.govrsc.org For related hydroxyquinoline systems, studies have shown that intramolecular hydrogen bond strengthening in the excited state is a driving force for ESIPT. rsc.org The process can be influenced by skeletal deformations and the surrounding solvent environment. nih.govrsc.org
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the time-dependent behavior of molecules, offering insights into conformational dynamics and the influence of the surrounding environment. For this compound, MD simulations can elucidate the flexibility of the molecule, the stability of intramolecular interactions, and the role of solvents in modulating its structure and properties. While specific MD studies focusing exclusively on this compound are not extensively documented in the literature, valuable insights can be drawn from theoretical studies on closely related quinolone and hydroxyquinoline derivatives.
Conformational Landscape and Intramolecular Hydrogen Bonding
The primary conformational feature of this compound is the intramolecular hydrogen bond (HB) between the hydrogen of the 3-hydroxyl group and the nitrogen atom of the quinoline ring. This interaction creates a pseudo-ring structure that significantly influences the planarity and rigidity of the molecule. A secondary aspect of its conformation is the rotational orientation of the carboxylic acid group at the 7-position.
Ab initio molecular dynamics, particularly the Car-Parrinello molecular dynamics (CPMD) method, is exceptionally well-suited for studying the dynamics of such hydrogen bonds. mdpi.comwikipedia.org This approach uses density functional theory (DFT) to calculate the forces on the atoms at each time step, allowing for the explicit treatment of electronic effects and the potential for chemical events like proton transfer. mdpi.comwikipedia.org
Studies on analogous quinolone carboxylic acid derivatives using CPMD have shown that in the gas phase, the bridged proton in similar intramolecular hydrogen bonds remains localized at the donor oxygen atom. mdpi.comnih.gov However, simulations of the crystalline phase can reveal proton-sharing events, indicating a stronger, more symmetric hydrogen bond influenced by the crystal packing environment. nih.gov MD simulations for this compound would be expected to explore the stability of this O-H···N bond, tracking key geometric parameters over time to understand its strength and the probability of proton transfer.
Table 1: Key Parameters for MD Analysis of Intramolecular Hydrogen Bond in this compound
| Parameter | Description | Typical Focus of Analysis |
| d(O-H) | Length of the covalent bond between the hydroxyl oxygen and its hydrogen. | Elongation of this bond can indicate strengthening of the H-bond. |
| d(H···N) | Distance between the hydroxyl hydrogen and the quinoline nitrogen atom. | Shorter distances indicate a stronger hydrogen bond. |
| d(O···N) | Distance between the hydroxyl oxygen and the quinoline nitrogen atom. | Provides information on the geometry of the hydrogen bond bridge. |
| ∠(O-H···N) | Angle of the hydrogen bond. | Angles closer to 180° are indicative of stronger, more linear hydrogen bonds. |
| Proton Position | The location of the hydrogen atom relative to the donor (O) and acceptor (N) atoms. | Analysis of the proton's trajectory to identify localization, sharing, or transfer events. |
Influence of Solvent Environment
The solvent environment is expected to have a profound impact on the conformational equilibrium and properties of this compound. Computational studies typically model solvent effects using two main approaches: implicit continuum models (like the Polarizable Continuum Model, PCM) and explicit solvent simulations where individual solvent molecules are included in the simulation box. mdpi.comnih.gov
Polarity Effects : Theoretical studies on related quinolone carboxylic acids have found that a polar environment generally enhances the strength of intramolecular hydrogen bonds. mdpi.com This suggests that in polar aprotic solvents (e.g., DMSO, acetonitrile), the O-H···N bond in this compound would likely become shorter and stronger compared to the gas phase or apolar solvents (e.g., cyclohexane).
Protic vs. Aprotic Solvents : The nature of the solvent—whether it can donate hydrogen bonds (protic) or not (aprotic)—is critical. In polar protic solvents like water or ethanol, there is a competition between the intramolecular O-H···N hydrogen bond and intermolecular hydrogen bonds with the solvent molecules. cnr.it Computational studies on other molecules with strong intramolecular hydrogen bonds have shown that protic solvents can disrupt this internal bond. cnr.it The energetic gain from forming multiple, strong hydrogen bonds with the surrounding water molecules can compensate for the energy penalty of breaking the intramolecular one. cnr.it Therefore, MD simulations in an explicit water box would be crucial to determine the conformational preference, assessing whether the molecule favors the internally bonded state or an "open" conformation that interacts more extensively with the solvent.
Table 2: Expected Solvent Effects on the Conformation of this compound
| Solvent Type | Example(s) | Expected Primary Effect on Intramolecular H-Bond | Rationale |
| Apolar | Cyclohexane, CCl₄ | H-bond is stable and a dominant conformational feature. | Minimal competition from solvent interactions. The intramolecular bond provides significant stabilization. |
| Polar Aprotic | DMSO, Acetonitrile (B52724) | H-bond strength is likely enhanced. | The polar environment stabilizes the charge separation in the O-H···N moiety, strengthening the interaction without direct competition for the proton. mdpi.com |
| Polar Protic | Water, Ethanol | Potential for H-bond disruption and competition. | Solvent molecules can act as strong hydrogen bond donors and acceptors, potentially forming more stable intermolecular bonds with the hydroxyl and quinoline groups, breaking the internal bond. cnr.it |
Research Applications and Potential Biological Relevance of 3 Hydroxyquinoline 7 Carboxylic Acid
Investigation of Metal Ion Chelation Properties
The arrangement of a hydroxyl group and a ring nitrogen atom on the quinoline (B57606) core, supplemented by a carboxylic acid group, provides multiple coordination sites for metal ions. This structure is fundamental to the compound's potential as a chelating agent.
The design of selective metal ion binders is a crucial aspect of developing therapeutic agents and chemical sensors. 8-Hydroxyquinoline (B1678124) (8HQ) is a well-established metal-binding pharmacophore (MBP) used in the development of metalloenzyme inhibitors. nih.gov The fundamental design principle involves the bidentate coordination of a metal ion by the deprotonated hydroxyl oxygen and the quinoline nitrogen atom. nih.govtandfonline.com The addition of a carboxylic acid group, as in 3-hydroxyquinoline-7-carboxylic acid, introduces a third potential coordination site, creating a tridentate ligand. This can lead to the formation of highly stable metal complexes. uncw.edu
The selectivity of a ligand for a particular metal ion is governed by factors such as the geometric arrangement of the donor atoms, the size of the chelate rings formed, and the electronic properties of the quinoline ring. nih.govmdpi.com For instance, the high stability of complexes formed by 8-hydroxyquinoline-2-carboxylic acid is attributed to the preorganization of its donor atoms—a pyridine (B92270) nitrogen, a phenolic oxygen, and a carboxylic oxygen—for metal binding. uncw.edu While specific studies on the 3-hydroxy-7-carboxylic acid isomer are limited, the principles suggest that its unique arrangement of donor atoms could confer selectivity for specific metal ions, a property that can be fine-tuned by further modifying the quinoline scaffold. nih.gov
The coordination chemistry of hydroxyquinoline carboxylic acids has been explored with various metal ions. Studies on the related ligand 8-hydroxyquinoline-2-carboxylic acid (HQC) demonstrate its ability to form stable complexes with a range of divalent and trivalent metal ions. uncw.edu The stability of these complexes, quantified by the equilibrium constant (Log K1), is remarkably high for a tridentate ligand. uncw.edu This high affinity is crucial for applications where strong metal binding is required, such as chelation therapy or the development of enzyme inhibitors. researchgate.net
The table below presents the stability constants for metal complexes of the related compound 8-hydroxyquinoline-2-carboxylic acid, illustrating the strong binding affinity characteristic of this class of ligands.
| Metal Ion | Log K1 |
| Mg(II) | 4.93 |
| Ca(II) | 6.16 |
| La(III) | 10.13 |
| Gd(III) | 9.89 |
| Cu(II) | 12.00 |
| Zn(II) | 9.10 |
| Cd(II) | 8.57 |
| Pb(II) | 11.35 |
| (Data sourced from a study on 8-hydroxyquinoline-2-carboxylic acid) uncw.edu |
X-ray crystallography studies of zinc and cadmium complexes with protonated HQC revealed that the phenolic oxygen atoms are coordinated to the metal ions, confirming the expected binding mode. uncw.edu It is anticipated that this compound would exhibit similar coordination behavior, forming stable complexes with various metal ions through its nitrogen and two oxygen donor atoms.
Exploration of Photophysical Applications
Hydroxyquinoline derivatives are well-known for their applications in photophysics, including their use as fluorescent probes and as materials for organic light-emitting diodes (OLEDs). scispace.comrroij.com The fluorescence of these compounds is often weak but can be greatly enhanced upon chelation with metal ions, a phenomenon attributed to increased molecular rigidity and inhibition of photoinduced proton transfer. scispace.comrroij.com
The significant change in fluorescence intensity upon metal binding makes hydroxyquinolines excellent candidates for fluorescent chemosensors. mdpi.com These sensors operate by converting the chemical information of metal ion binding into a measurable optical signal. mdpi.com For example, 8-aminoquinoline (B160924) derivatives have been extensively developed as fluorescent probes for the detection of zinc ions in biological systems. mdpi.com
Derivatives of 7-hydroxycoumarin-3-carboxylic acid, a structurally related heterocyclic compound, are also valued as cell-permeable fluorophores for biological imaging and flow cytometry. nih.gov Given these precedents, this compound holds potential for development as a fluorescent probe. Its binding to target metal ions would likely induce a "turn-on" fluorescence response, enabling the sensitive detection of these ions in various media. nih.gov The carboxylic acid group can also improve water solubility, which is advantageous for applications in aqueous or biological systems. mdpi.com
The luminescence properties of metal complexes are highly dependent on both the ligand and the metal ion. For instance, complexes of 8-hydroxyquinoline derivatives with Europium(III) (Eu³⁺) exhibit the characteristic red luminescence of the metal ion. researchgate.net The ligand absorbs energy and efficiently transfers it to the metal ion, which then emits light. researchgate.net The electronic nature of substituents on the quinoline ring can tune these properties; electron-donating groups tend to enhance luminescence intensity, while electron-withdrawing groups have the opposite effect. researchgate.net
A study of various metal complexes with 8-hydroxyquinoline-5-sulfonic acid (HQS) systematically characterized their fluorescence properties. uci.edu It was found that 42 out of 78 metal species formed fluorescent chelates, with the cadmium complex being particularly intense in aqueous solutions. uci.edu The table below summarizes the fluorescence characteristics of selected metal-HQS complexes, demonstrating the range of photophysical behaviors within this compound family.
| Metal Ion | Optimal pH for Fluorescence | Relative Fluorescence Intensity |
| Mg(II) | ~8 | Strong |
| Ca(II) | ~8 | Moderate |
| Zn(II) | 5-7 | Strong |
| Cd(II) | 5-7 | Very Strong |
| Al(III) | 5-6 | Strong |
| (Data sourced from a study on 8-hydroxyquinoline-5-sulfonic acid) uci.edu |
These findings suggest that metal complexes of this compound would also possess interesting luminescence properties, with potential applications as luminescent materials, contingent on detailed characterization of their specific excitation/emission wavelengths, quantum yields, and lifetimes.
Assessment of Enzyme Inhibition Capabilities
The ability of quinoline derivatives to chelate metal ions is directly relevant to their potential as inhibitors of metalloenzymes. nih.gov Many enzymes rely on a metal cofactor in their active site for catalytic activity, and molecules that can bind to this metal can act as potent inhibitors.
Research on related isomers provides strong evidence for the enzyme inhibitory potential of the hydroxyquinoline carboxylic acid scaffold. For example, a series of 4-hydroxyquinoline-3-carboxylic acids were synthesized and found to be inhibitors of dehydrogenase enzymes, including cytoplasmic and mitochondrial malate (B86768) dehydrogenase. nih.gov Correlation analysis indicated that the inhibition of malate dehydrogenase was related to the molecular properties of the compounds. nih.gov
Furthermore, 8-hydroxyquinoline and its derivatives are known to inhibit a variety of metalloenzymes. nih.govescholarship.org For instance, 5-carboxy-8-hydroxyquinoline was identified as a potent inhibitor of 2OG oxygenases. nih.gov The primary mechanism of action for these compounds is the chelation of the active site metal ion, thereby inactivating the enzyme. nih.gov The over-reliance on a limited number of metal-binding groups, such as carboxylic and hydroxamic acids, in clinically used inhibitors has spurred research into alternative scaffolds like 8-hydroxyquinoline. nih.govescholarship.org Given its structural similarity and inherent metal-chelating ability, this compound is a logical candidate for investigation as an inhibitor of various metalloenzymes.
Evaluation of Antioxidant Activities
Hydroxy-substituted aromatic compounds are frequently evaluated for their antioxidant properties, as they can donate a hydrogen atom to neutralize free radicals.
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is a common method used to determine the total antioxidant capacity of a compound. mdpi.com The assay measures the ability of a substance to scavenge the stable ABTS•+ radical cation. nih.gov
Table 3: Antioxidant Activity of 3-Hydroxyquinoline-4-carboxylic Acid Derivatives
Note: The data presented are for a different positional isomer class, highlighting the potential of the 3-hydroxyquinoline (B51751) scaffold.
No specific studies investigating the prooxidant-antioxidant balance of this compound were identified in the reviewed literature. Such investigations are crucial as some compounds can act as either antioxidants or prooxidants depending on the concentration and the chemical environment.
Structure-Activity Relationship (SAR) Studies for Targeted Biological Functions
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For the quinoline carboxylic acid class, several SAR studies have been conducted.
In the context of dehydrogenase inhibition by 4-hydroxyquinoline-3-carboxylic acids, SAR analysis revealed that hydrophobic groups substituted at various positions on the quinoline ring significantly contribute to enzyme binding. nih.gov The lipophilicity of the substituents was found to be a key determinant of inhibitory specificity, particularly for mitochondrial enzymes. nih.gov
For the Pim-1 kinase inhibitors , the 8-hydroxy-quinoline-7-carboxylic acid moiety was deemed a critical pharmacophore. nih.gov The hydroxyl group at the 8-position and the carboxylic acid at the 7-position were identified as essential for interaction with the kinase's ATP-binding pocket. nih.govresearchgate.net
In the development of protein kinase CK2 inhibitors from 3-quinoline carboxylic acid derivatives, SAR studies identified the most active compounds among tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives, indicating that substitutions at these positions significantly modulate activity. nih.gov
These examples from related compounds illustrate that the positions and nature of functional groups—such as the hydroxyl and carboxylic acid groups—on the quinoline ring are critical determinants of their biological activity and target specificity.
Elucidating Key Pharmacophores for Specific Biological Activities
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The quinoline ring system itself is considered a versatile nucleus for the design of biologically active compounds. nih.gov While specific research on this compound is limited, studies on closely related analogs highlight the importance of the hydroxy-quinoline carboxylic acid moiety as a crucial pharmacophore.
For instance, the 8-hydroxy-quinoline 7-carboxylic acid moiety has been identified as a key pharmacophore for the inhibition of Pim-1 kinase, a serine/threonine kinase involved in the regulation of apoptosis and cell metabolism. nih.gov Molecular modeling suggests that this scaffold interacts with key residues, such as Asp186 and Lys67, within the ATP-binding pocket of the kinase. nih.gov The hydroxyl group and the carboxylic acid group are critical for establishing hydrogen bonds and other electrostatic interactions, anchoring the molecule to the target protein. nih.govresearchgate.net Similarly, pharmacophore models developed from known antioxidant agents have identified aromatic rings and hydrogen bond acceptors (like hydroxyl and carboxyl groups) as essential features for radical scavenging activity. nih.gov This suggests that the 3-hydroxy and 7-carboxylic acid groups on the quinoline core of the title compound are pivotal for its potential interactions with biological targets.
Impact of Substituent Modifications on Molecular Interactions and Efficacy
The biological activity of quinoline derivatives can be finely tuned by modifying the substituents on the heterocyclic ring. The nature, position, and stereochemistry of these substituents significantly influence the molecule's physicochemical properties, such as solubility and lipophilicity, as well as its binding affinity and selectivity for biological targets.
Structure-activity relationship (SAR) studies on various quinoline carboxylic acid derivatives have provided valuable insights into how these modifications impact efficacy.
Anticancer Activity : In a series of (4-oxo-1,4-dihydroquinolin-2-yl)methyl nitrate (B79036) derivatives, the anticancer activity was found to be strongly influenced by the electronic nature of the substituents. Electron-donating groups tended to enhance activity, highlighting the importance of strategic substituent modification to optimize efficacy. rjptonline.org For 8-hydroxy-quinoline-7-carboxylic acid derivatives developed as Pim-1 kinase inhibitors, modifications at the 2-position of the quinoline ring with styryl or carboxamide groups led to potent inhibitors. nih.govresearchgate.net
Antioxidant Activity : For hydroxycinnamic acid derivatives, another class of phenolic compounds, methyl esterification of the carboxylic acid was shown to improve antioxidant activity and photostability. nih.gov In a study on new 3-hydroxyquinoline-4-carboxylic acid derivatives, hybridization with other pharmacophoric moieties like a benzimidazole (B57391) ring was explored to enhance antioxidant activity. researchgate.net
Enzyme Inhibition : In the development of inhibitors for dihydroorotate (B8406146) dehydrogenase (DHODH), the conversion of a carboxylic acid on a quinoline scaffold to its methyl ester analog resulted in improved cytotoxicity, possibly due to better cell permeability followed by intracellular hydrolysis back to the active acid form. nih.gov
| Quinoline Core Structure | Modification | Biological Target/Activity | Observed Impact | Reference |
|---|---|---|---|---|
| 8-Hydroxy-quinoline-7-carboxylic acid | Addition of 2-styryl or 2-carboxamide (B11827560) groups | Pim-1 Kinase Inhibition | Led to potent inhibitors of the enzyme. | nih.govresearchgate.net |
| 4-Oxo-1,4-dihydroquinoline | Addition of electron-donating groups | Anticancer Activity | Significantly enhanced anticancer efficacy. | rjptonline.org |
| 4-Quinoline carboxylic acid | Conversion of carboxylic acid to methyl ester | DHODH Inhibition | Improved cytotoxicity, likely due to enhanced cell permeability. | nih.gov |
| 3-Hydroxyquinoline-4-carboxylic acid | Hybridization with a benzimidazole ring | Antioxidant Activity | Investigated as a strategy to enhance radical scavenging properties. | researchgate.net |
Investigation as a Precursor or Building Block in Complex Chemical Syntheses
Beyond its own potential biological activity, this compound serves as a valuable starting material or intermediate in the synthesis of more elaborate molecules. Its functional groups—the hydroxyl and carboxylic acid—provide reactive handles for further chemical transformations.
Role in the Synthesis of Bioactive Molecules
Quinoline carboxylic acids are key intermediates in the synthesis of a wide range of bioactive compounds. nih.gov The carboxylic acid group can be readily converted into esters, amides, or other functional groups, allowing for the construction of larger, more complex molecules with tailored biological activities. ajchem-a.comresearchgate.netmdpi.com
While direct examples using this compound are not extensively documented, the closely related isomer, 7-hydroxyquinoline-4-carboxylic acid, is highlighted as a crucial medical intermediate and a key framework for designing specific inhibitors of Fibroblast Activation Protein (FAP), a target for cancer diagnosis and treatment. google.com In these inhibitors, the carboxylic acid at the 4-position and the hydroxyl group at the 7-position are connected with modifying groups through amidation, demonstrating the synthetic utility of these functional groups. google.com This illustrates the potential of this compound to serve a similar role as a scaffold for building targeted therapeutic agents.
Applications in Organic Synthesis Methodologies
The synthesis of the quinoline carboxylic acid core itself is a subject of significant research. Several classic and modern synthetic methods are employed to construct this heterocyclic system.
The Doebner Reaction : This is a three-component reaction involving an aniline (B41778), an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. nih.govacs.org Recent advancements have focused on modifying this reaction to improve yields, especially for anilines bearing electron-withdrawing groups. nih.gov This method has also been adapted for the synthesis of quinolinecarboxylic acid-linked Covalent Organic Frameworks (COFs). mdpi.com
The Pfitzinger Reaction : This method involves the reaction of isatin (B1672199) with a carbonyl compound to produce quinoline-4-carboxylic acids. nih.gov
The Gould-Jacobs Reaction : This reaction is used for the synthesis of 4-hydroxyquinolines, which can be further functionalized. acs.org
A patent for the synthesis of the related 7-hydroxyquinoline-4-carboxylic acid describes a multi-step route starting from 6-bromoisatin (B21408) and pyruvic acid, followed by reactions such as elimination, esterification, palladium-catalyzed coupling, diazotization, and hydrolysis. google.com Such methodologies are indicative of the chemical pathways that could be employed to synthesize or further derivatize this compound for various research applications.
Molecular Recognition and Sensing Applications (based on class-wide observations)
The quinoline scaffold, particularly hydroxyquinoline derivatives, is widely recognized for its utility in the field of molecular recognition and fluorescent sensing. rroij.com This application is based on the intrinsic fluorescent properties of the quinoline ring and its ability to chelate metal ions. rroij.comresearchgate.net
8-Hydroxyquinoline and its derivatives are typically weak fluorophores on their own. rroij.comrsc.org This is often attributed to an excited-state proton transfer (ESPT) from the hydroxyl group to the pyridine nitrogen, which provides a non-radiative decay pathway. rsc.orgmdpi.com However, upon chelation with a metal ion, this ESPT process is inhibited, and the molecule's structure becomes more rigid, leading to a significant enhancement in fluorescence intensity—a "turn-on" response. rroij.commdpi.com
This chelation-enhanced fluorescence (CHEF) effect makes quinoline derivatives excellent candidates for fluorescent chemosensors for a variety of metal ions. nanobioletters.com The nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group form a pincer-like structure that can bind to metal cations, leading to a measurable change in the photophysical properties of the molecule. rroij.comresearchgate.net Quinoline-based receptors have also been designed to recognize and sense carboxylic acids through hydrogen bonding interactions. nih.gov
| Quinoline Derivative Class | Target Analyte | Sensing Mechanism | Observed Response | Reference |
|---|---|---|---|---|
| 8-Hydroxyquinoline Derivatives | Metal ions (e.g., Al³⁺, Zn²⁺, Mg²⁺) | Chelation-Enhanced Fluorescence (CHEF) | Strong fluorescence increase upon binding. | rroij.com |
| 8-Hydroxyquinoline-based Chemosensors | Al³⁺ | Inhibition of Photoinduced Electron Transfer (PET) | Fluorescence intensity increases dramatically. | researchgate.net |
| Flexible Quinoline-based Receptors | Carboxylic Acids (e.g., citric acid) | Hydrogen bond-mediated complexation | Monomer emission quenching followed by excimer emission. | nih.gov |
| General Hydroxyquinolines | Metal ions | Inhibition of Excited-State Proton Transfer (ESPT) | Fluorescence "turns on" upon metal binding. | rsc.orgmdpi.com |
Given these class-wide properties, this compound, with its inherent hydroxyl and quinoline moieties, possesses the foundational structure to be investigated for similar applications in detecting and quantifying specific metal ions or other analytes.
Future Research Directions and Translational Perspectives
Development of Novel Synthetic Routes with Enhanced Efficiency
While classical methods for quinoline (B57606) synthesis, such as the Gould-Jacobs and Doebner reactions, provide a basis for producing the quinoline core, their application to specific isomers like 3-hydroxyquinoline-7-carboxylic acid often requires bespoke modifications. acs.orgnih.gov Future research will likely concentrate on developing more direct, efficient, and scalable synthetic pathways.
Key objectives for synthetic development include:
Reducing Reaction Steps: One-pot or tandem reactions that combine several transformations into a single process would enhance efficiency and reduce waste. researchgate.net
Green Chemistry Approaches: The development of synthetic routes that use less hazardous solvents, reduce energy consumption, and utilize readily available starting materials is a critical goal.
Below is a table comparing potential synthetic strategies that could be optimized for this compound.
| Synthetic Strategy | Potential Advantages | Areas for Improvement |
|---|---|---|
| Modified Gould-Jacobs Reaction | Good for building the basic quinoline ring. acs.org | Requires specific aniline (B41778) precursors; cyclization conditions can be harsh. |
| Doebner-von Miller Reaction | Uses relatively simple starting materials. | Can produce byproducts; regioselectivity can be a challenge. |
| Transition-Metal Catalysis | High efficiency and selectivity. | Catalyst cost and sensitivity; optimization of reaction conditions needed. |
| Flow Chemistry Synthesis | Improved safety, scalability, and reaction control. | Requires specialized equipment; initial setup can be complex. |
In-Depth Mechanistic Studies of Biological Activities
Derivatives of quinoline are known to possess a wide spectrum of biological activities, acting as inhibitors for enzymes like protein kinase CK2 and malate (B86768) dehydrogenase. nih.govnih.gov Preliminary studies on related hydroxyquinoline carboxylic acids suggest potential roles as antioxidants and antimicrobial agents. researchgate.net However, for this compound specifically, the precise biological targets and mechanisms of action are not well understood.
Future mechanistic studies should aim to:
Identify Molecular Targets: Employing techniques such as affinity chromatography and proteomics to identify the specific proteins or enzymes that this compound interacts with.
Elucidate Binding Modes: Using biophysical methods like X-ray crystallography and Nuclear Magnetic Resonance (NMR) to determine how the molecule binds to its biological target at an atomic level.
Understand Structure-Activity Relationships (SAR): Synthesizing a library of derivatives with modifications at various positions on the quinoline ring to understand how structural changes affect biological activity. nih.gov This will be crucial for optimizing potency and selectivity.
Advanced Computational Modeling for Predictive Design
Computational chemistry offers powerful tools to accelerate the drug discovery and materials design process. mdpi.com For this compound, in silico methods can be used to predict its properties and guide the synthesis of new, more effective derivatives without the need for exhaustive trial-and-error experimentation.
Key computational approaches include:
Molecular Docking: Simulating the interaction of this compound with the active sites of known biological targets to predict binding affinity and orientation. researchgate.netmdpi.com This can help prioritize which derivatives to synthesize and test.
Density Functional Theory (DFT): Calculating the electronic structure and physicochemical properties of the molecule to understand its reactivity, stability, and potential for forming non-covalent interactions. mdpi.com
Molecular Dynamics (MD) Simulations: Simulating the movement of the molecule and its target over time to provide insights into the stability of their complex and the dynamics of their interaction.
The following table outlines how different computational methods can be applied.
| Computational Method | Predicted Property/Application | Potential Impact |
|---|---|---|
| Molecular Docking | Binding affinity to enzyme targets (e.g., kinases, oxygenases). nih.govresearchgate.net | Rational design of potent and selective enzyme inhibitors. |
| DFT Calculations | Electronic properties, pKa, lipophilicity. mdpi.comnih.gov | Prediction of pharmacokinetic properties and chemical reactivity. |
| MD Simulations | Conformational stability of ligand-protein complexes. | Understanding the dynamic nature of biological interactions. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity. | Development of predictive models for designing new analogues. |
Exploration of New Application Areas in Chemical Biology and Materials Science
The unique structure of this compound, featuring both a hydrogen-bond donor (hydroxyl group) and acceptor (quinoline nitrogen), makes it an excellent candidate for applications beyond traditional pharmacology. Its ability to chelate metal ions is a particularly promising feature. scispace.comrroij.com
Future research should explore its potential in:
Chemical Biology: Designing molecular probes and chemosensors based on the this compound scaffold. Its fluorescence properties, which can be modulated by metal ion binding, could be harnessed to detect specific metal ions in biological systems. scispace.com
Materials Science: Investigating its use as a building block for functional materials. Hydroxyquinoline derivatives have been successfully incorporated into Organic Light-Emitting Diodes (OLEDs) and other electronic materials. lab-chemicals.com The specific substitution pattern of this compound could lead to novel materials with unique photophysical properties.
Coordination Chemistry: Studying the coordination complexes it forms with various transition metals. These complexes could exhibit interesting catalytic, magnetic, or photoluminescent properties with applications in industrial catalysis or as contrast agents for medical imaging. uncw.edu
By systematically pursuing these research directions, the scientific community can fully elucidate the properties of this compound and translate its potential into practical applications in medicine, technology, and science.
Q & A
Q. What are the recommended synthetic routes for 3-Hydroxyquinoline-7-carboxylic acid in laboratory settings?
- Methodological Answer : A common approach involves the reduction of nitro precursors (e.g., 8-nitro-7-substituted quinoline derivatives) followed by lactamization or hydrolysis. For example, nitro groups in 8-nitro-1,4-dihydroquinoline-3-carboxylic acid derivatives can be reduced to amines using catalytic hydrogenation or chemical reductants like Sn/HCl. Subsequent cyclization via polyphosphoric acid (PPA)-catalyzed thermal lactamization yields the quinoline core . For the hydroxyl group at position 3, ester hydrolysis (e.g., ethyl to carboxylic acid conversion under acidic/basic conditions) is often employed .
Q. How should researchers safely handle and store this compound?
- Methodological Answer :
- Handling : Use chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats to avoid skin/eye contact. Work in a fume hood to minimize inhalation of dust or vapors .
- Storage : Keep the compound in a tightly sealed container under inert gas (e.g., N₂) in a cool, dry, well-ventilated area. Avoid proximity to ignition sources due to potential electrostatic discharge risks .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., hydroxyl at C3, carboxylic acid at C7) and tautomeric equilibria .
- IR : Detect characteristic peaks for -OH (~2500–3300 cm⁻¹) and carboxylic acid C=O (~1700 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the synthesis or electronic properties of this compound?
- Methodological Answer : Hybrid functionals like B3LYP (Becke’s three-parameter exchange-correlation functional) incorporating exact exchange terms improve accuracy in predicting thermochemical properties (e.g., reaction energies, tautomer stability). Basis sets such as 6-31G(d,p) are recommended for geometry optimization and electronic structure analysis . For example, DFT can model the intramolecular hydrogen bonding between the hydroxyl and carboxylic acid groups, which influences tautomeric equilibria .
Q. What strategies resolve contradictions in experimental data on the compound’s acidity and tautomeric behavior?
- Methodological Answer :
- pH-Dependent Studies : Use potentiometric titration to determine experimental pKa values for the hydroxyl and carboxylic acid groups. Compare with computational pKa predictions from DFT-derived Gibbs free energies .
- Isotopic Labeling : Deuterium exchange experiments (e.g., D₂O) coupled with NMR to track protonation sites and tautomer ratios .
- Crystallography : X-ray diffraction to resolve solid-state tautomeric preferences, which may differ from solution-phase behavior .
Q. How can enantiomeric purity be achieved in derivatives of this compound?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC to separate enantiomers. Confirm purity via circular dichroism (CD) spectroscopy .
- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., Rh-based) during key steps like hydrogenation of ketone intermediates to control stereochemistry at chiral centers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
